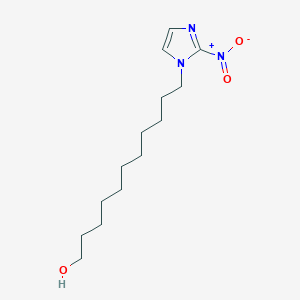
11-(2-Nitro-1H-imidazol-1-yl)undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 302655 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 302655 typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to yield the final product. The exact synthetic route can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Final Synthesis: The final step usually involves a reaction that brings together the intermediates under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of NSC 302655 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches, with careful monitoring of reaction parameters.
Continuous Processing: For more efficient production, continuous flow reactors may be employed, allowing for a steady production of the compound.
Chemical Reactions Analysis
Types of Reactions: NSC 302655 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 302655 into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Typical reducing agents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Reagents such as halogens, alkyl halides, and acids are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
NSC 302655 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research has explored its potential use in treating diseases, particularly in targeting specific biochemical pathways.
Industry: NSC 302655 is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 302655 involves its interaction with specific molecular targets within cells. It can modulate biochemical pathways by:
Binding to Enzymes: The compound may inhibit or activate enzymes, altering metabolic processes.
Interacting with Receptors: It can bind to cellular receptors, triggering signaling cascades that affect cellular functions.
Modulating Gene Expression: NSC 302655 may influence the expression of certain genes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
NSC 302655 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973, NSC 36586, and NSC 125973 have similar structures or functions.
Uniqueness: NSC 302655 stands out due to its specific binding affinity to certain molecular targets and its unique chemical properties that make it suitable for a wide range of applications.
Properties
CAS No. |
94079-82-0 |
|---|---|
Molecular Formula |
C14H25N3O3 |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
11-(2-nitroimidazol-1-yl)undecan-1-ol |
InChI |
InChI=1S/C14H25N3O3/c18-13-9-7-5-3-1-2-4-6-8-11-16-12-10-15-14(16)17(19)20/h10,12,18H,1-9,11,13H2 |
InChI Key |
RIDXQOYTWCZCGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















